

GNE-495 Administration for Pharmacokinetic Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-495
Cat. No.: B15607992

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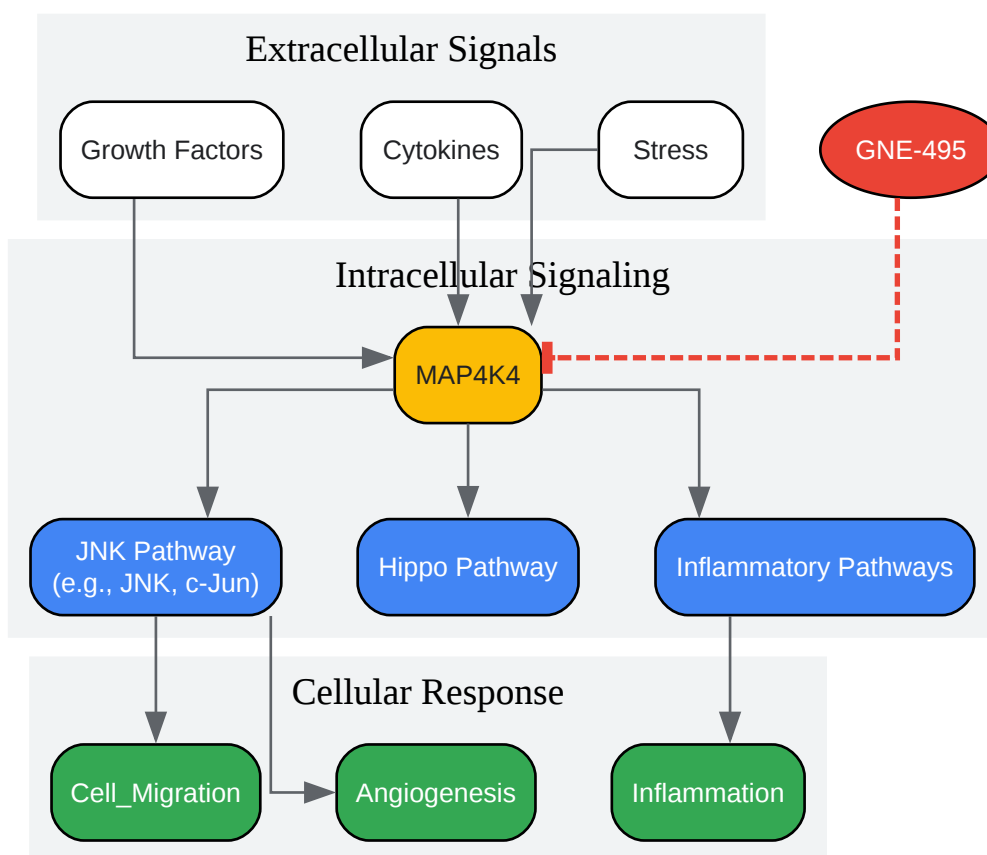
These application notes provide a comprehensive overview and detailed protocols for the administration of **GNE-495**, a potent and selective MAP4K4 inhibitor, for pharmacokinetic (PK) studies in preclinical animal models.

Introduction

GNE-495 is a small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) with an IC₅₀ of 3.7 nM.[1] MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis.[2] Understanding the pharmacokinetic profile of **GNE-495** is crucial for designing and interpreting efficacy and toxicology studies. This document outlines the necessary protocols for conducting in vivo pharmacokinetic studies of **GNE-495** in various preclinical species.

Mechanism of Action and Signaling Pathway

GNE-495 exerts its biological effects through the inhibition of MAP4K4. MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of several signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway. By inhibiting MAP4K4, **GNE-495** can modulate downstream cellular responses. The simplified signaling pathway is depicted below.



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Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of **GNE-495**.

Pharmacokinetic Data

Preclinical pharmacokinetic studies of **GNE-495** have been conducted in mice, rats, and dogs. The compound exhibits low clearance, moderate terminal half-lives, and reasonable oral exposure.^{[1][3]} A summary of the key pharmacokinetic parameters is presented in the table below.

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	t1/2 (h)	CL (mL/min/kg)	F (%)
Mouse	IV	1	-	-	-	1.5	19	-
PO	5	1600	1.0	5300	1.4	-	47	-
Rat	IV	0.5	-	-	-	3.4	7.5	-
PO	5	1200	4.0	12000	1.5	-	40	-
Dog	IV	1	-	-	-	1.8	8.9	-
PO	5	1100	3.9	21000	1.2	-	37	-

Data adapted from Structure-Based Design of **GENE-495**, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; F: Oral bioavailability.

Experimental Protocols

The following are detailed protocols for the administration of **GENE-495** in preclinical species for pharmacokinetic studies.

GENE-495 Formulation

a. Intravenous (IV) Formulation

- Vehicle: 10% Ethanol, 30% PEG400, 60% 50 mM citrate buffer (pH 3.0).[4]
- Preparation:
 - Dissolve the required amount of **GENE-495** in ethanol.
 - Add PEG400 and mix until the solution is clear.
 - Add the citrate buffer and vortex to ensure homogeneity.

- The final solution should be clear and free of particulates.

b. Oral (PO) Formulation

- Vehicle: 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water.[4]
- Preparation:
 - Prepare the vehicle by first dissolving Tween 80 in sterile water.
 - Slowly add methylcellulose while stirring to avoid clumping. Continue to stir until a uniform suspension is formed.
 - Weigh the required amount of **GNE-495** and triturate it with a small amount of the vehicle to form a paste.
 - Gradually add the remaining vehicle to the paste with continuous mixing to achieve the desired final concentration.

c. Intraperitoneal (IP) Formulation

- While a specific vehicle for IP administration in adult animals was not detailed in the reviewed literature, a formulation similar to the oral vehicle (e.g., 0.5% methylcellulose in saline) or a solution in DMSO followed by dilution in saline or corn oil can be considered. For neonatal mice, doses of 25 and 50 mg/kg have been administered intraperitoneally.[1][3]

Animal Dosing

- Species: Female CD-1 mice and male Sprague-Dawley rats are commonly used.[3]
- Acclimatization: Animals should be acclimatized to the facility for at least 3-5 days prior to the study.
- Fasting: Animals are typically not fasted before dosing for **GNE-495** PK studies.[3]
- Dose Administration:

- IV: Administer as a bolus injection into a suitable vein (e.g., tail vein in mice and rats). The dosing volume for rats is typically 2 mL/kg and for mice is 5 mL/kg.[3]
- PO: Administer via oral gavage. The dosing volume for mice is typically 5 mL/kg.[3]
- IP: Administer into the intraperitoneal cavity.

Blood Sample Collection

- Time Points: A typical blood sampling schedule for a PK study would include pre-dose (0 h) and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Collection Method:
 - In mice, serial blood samples can be collected from the saphenous vein or via terminal cardiac puncture.
 - In rats, blood can be collected from the jugular vein (if cannulated) or the saphenous vein.
- Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

Plasma Processing and Storage

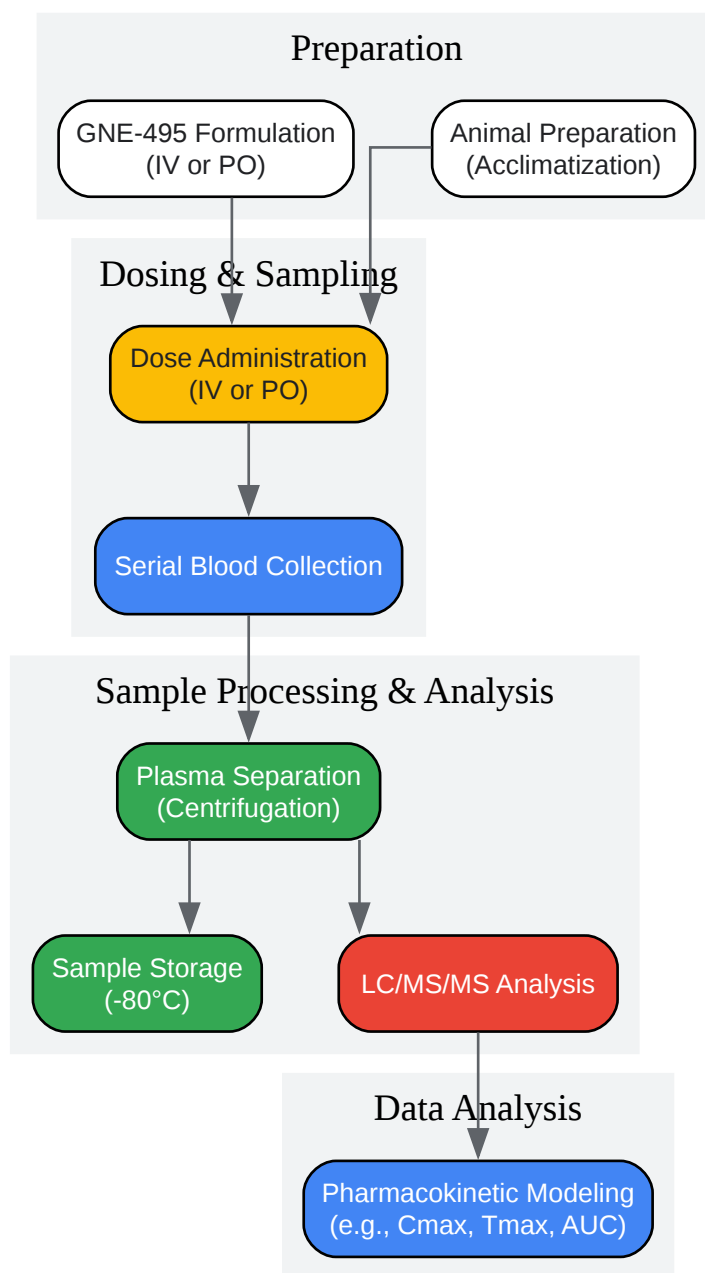
- Immediately after collection, gently invert the blood collection tubes several times to mix with the anticoagulant.
- Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C within one hour of collection.[3]
- Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.
- Store the plasma samples at -70 to -80°C until analysis.[3]

Bioanalysis

- Plasma concentrations of **GNE-495** are typically determined by a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of **GNE-495**.



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Caption: Workflow for a typical **GNE-495** pharmacokinetic study.

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